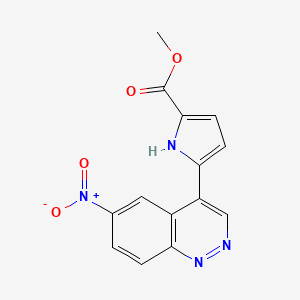
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C14H10N4O4 and its molecular weight is 298.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- A novel synthesis method for methyl 5-aminopyrrole-3-carboxylates was developed, which involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" process. This synthesis route is significant for producing pyrrole-containing products with applications in various chemical reactions and transformations (Galenko et al., 2019).
Structural Analysis
- Structural analysis of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, has provided insights into the hydrogen-bonded chains and rings, contributing to a better understanding of the molecular structure and potential applications of similar compounds (Portilla et al., 2007).
Antimicrobial Applications
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives show significant antibacterial and antifungal activity, highlighting their potential in antimicrobial applications (Hublikar et al., 2019).
Catalysis and Chemical Transformations
- A microwave-assisted method for synthesizing polysubstituted 4H-pyran derivatives from compounds, including methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate, was developed. This efficient procedure has potential applications in catalysis and the synthesis of compounds with anticancer activity (Hadiyal et al., 2020).
Molecular Interaction Studies
- Studies on molecules such as methyl 4-aminopyrrole-2-carboxylates, synthesized from related compounds, have contributed to understanding molecular interactions. This knowledge is crucial in the development of new pharmaceuticals and chemical agents (Galenko et al., 2015).
Anti-inflammatory and Analgesic Potential
- Research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related, has shown these compounds to be potent anti-inflammatory and analgesic agents, indicating similar potential for this compound derivatives (Muchowski et al., 1985).
Wirkmechanismus
Target of Action
The primary target of Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate is human neutrophil elastase (HNE) . HNE is a protease enzyme that plays a crucial role in the immune response, particularly in the defense against bacteria. Excessive hne activity can lead to tissue damage and inflammation, making it a therapeutic target for inflammatory diseases .
Mode of Action
It is known that cinnoline derivatives, which include this compound, can inhibit the proteolytic activity of hne .
Biochemical Pathways
By inhibiting HNE, this compound can potentially modulate inflammatory responses. HNE is involved in various biochemical pathways related to inflammation and immune response .
Result of Action
The inhibition of HNE by this compound can lead to a decrease in inflammation and tissue damage. This makes it a promising therapeutic for the treatment of inflammatory diseases .
Eigenschaften
IUPAC Name |
methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-22-14(19)13-5-4-11(16-13)10-7-15-17-12-3-2-8(18(20)21)6-9(10)12/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNNYPEYCUHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CN=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


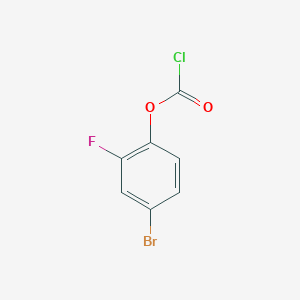

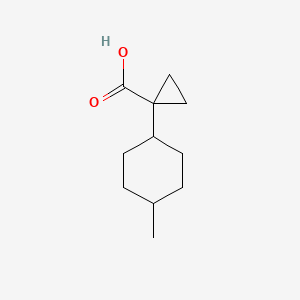
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)
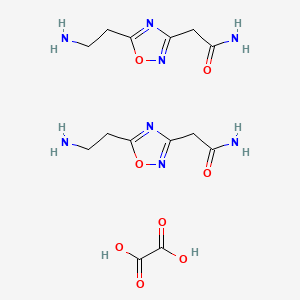
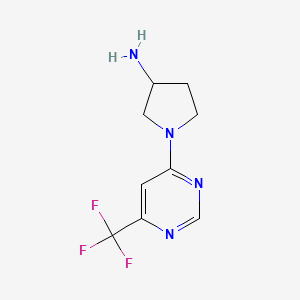

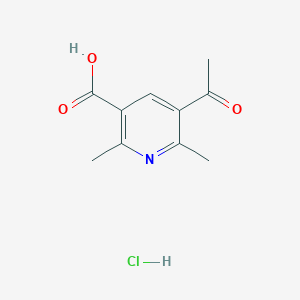

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)

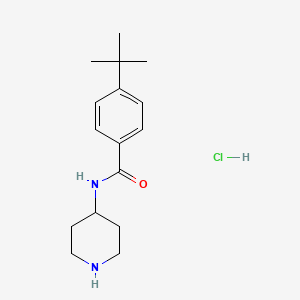

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)
